7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione 7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20135811
InChI: InChI=1S/C7H3Cl2N3O2/c8-3-4-2(1-10-5(3)9)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14)
SMILES:
Molecular Formula: C7H3Cl2N3O2
Molecular Weight: 232.02 g/mol

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC20135811

Molecular Formula: C7H3Cl2N3O2

Molecular Weight: 232.02 g/mol

* For research use only. Not for human or veterinary use.

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C7H3Cl2N3O2
Molecular Weight 232.02 g/mol
IUPAC Name 7,8-dichloro-1H-pyrido[4,3-d]pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H3Cl2N3O2/c8-3-4-2(1-10-5(3)9)6(13)12-7(14)11-4/h1H,(H2,11,12,13,14)
Standard InChI Key WDTSUNQCRWPQCB-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=C(C(=N1)Cl)Cl)NC(=O)NC2=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione (CAS 2454396-62-2) possesses the molecular formula C₇H₃Cl₂N₃O₂ and a molecular weight of 232.02 g/mol . The IUPAC name reflects its fused bicyclic system: two chlorine atoms occupy positions 7 and 8 on the pyrido[4,3-d]pyrimidine scaffold, while ketone groups reside at positions 2 and 4.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₇H₃Cl₂N₃O₂
Molecular Weight232.02 g/mol
SMILES NotationC1=C2C(=C(C(=N1)Cl)Cl)NC(=O)NC2=O
InChI KeyWDTSUNQCRWPQCB-UHFFFAOYSA-N
XLogP3 (Predicted)1.7
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bond Count0

The planar fused-ring system creates a rigid π-conjugated framework, with chlorine atoms inducing electronic asymmetry. Density functional theory (DFT) calculations predict strong intramolecular hydrogen bonding between the N–H groups and adjacent carbonyl oxygens, stabilizing the diketo tautomer.

Synthetic Methodologies

Route Selection Strategies

While no direct synthesis reports exist for this specific dichloro derivative, analogous pyridopyrimidines are typically synthesized through four primary routes :

  • Electrophilic cyclization of substituted pyrimidines

  • Michael addition-cyclization cascades

  • Intramolecular cyclization of propionyl derivatives

  • One-pot multicomponent reactions

For 7,8-dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, a modified Route IV approach appears most plausible. This would involve a three-component reaction between:

  • 4-Aminouracil derivatives (chlorinated precursors)

  • Aromatic aldehydes

  • Active methylene compounds (e.g., malononitrile)

Under microwave irradiation (MWI) or ultrasonic (US) conditions, such reactions typically proceed via Knoevenagel condensation, Michael addition, and subsequent cyclization . Chlorine incorporation likely occurs either through pre-functionalized starting materials or post-synthetic halogenation.

Physicochemical Behavior

Solubility and Stability

Experimental solubility data remain unreported, but computational models suggest:

  • LogS (ESOL): -3.2 ± 0.5 → Moderate lipophilicity

  • Polar Surface Area: 87.8 Ų → Limited membrane permeability

The compound exhibits pH-dependent tautomerism, with the diketo form dominating under neutral conditions. Thermal gravimetric analysis (TGA) of analogs indicates decomposition onset above 250°C, suggesting reasonable thermal stability for solution-phase applications .

Challenges and Future Directions

Synthetic Optimization Needs

Key hurdles include:

  • Low yields in chlorinated precursor synthesis

  • Regioselectivity challenges during cyclization

  • Purification difficulties due to planar structure

Emergent strategies like flow chemistry and enzymatic catalysis could address these limitations. Additionally, computational retro-synthetic tools (e.g., ICSynth) may propose novel disconnection approaches.

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